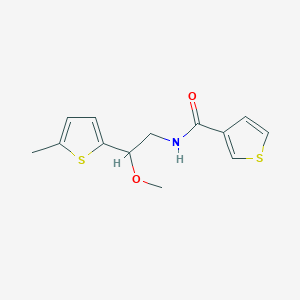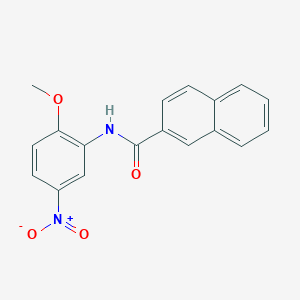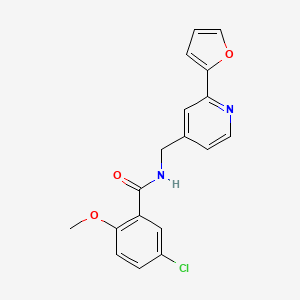![molecular formula C23H27N3O2S B2997474 N-(4-ethoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide CAS No. 893787-43-4](/img/structure/B2997474.png)
N-(4-ethoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Quinazoline derivatives can be synthesized through various methods. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinazoline scaffold3. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound3.Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, I couldn’t find specific information on the molecular structure of “N-(4-ethoxyphenyl)-2-spiro[1H-quinazoline-2,1’-cyclohexane]-4-ylsulfanylacetamide”.Chemical Reactions Analysis
Nucleophilic aromatic substitution reactions are one of the key reactions involved in the synthesis of quinazoline derivatives4.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties include density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others6.Wissenschaftliche Forschungsanwendungen
Biological Activity The biological activities of these compounds, particularly their anti-monoamine-oxidase and anticonvulsant activities, have been a significant focus of research. One study on ethyl 4′-amino-5′,8′-dimethyl-1′H-spiro[cyclohexane-1,2′-naphthalene]-3′-carboxylate derivatives highlighted their potential in this regard (Grigoryan et al., 2017). These findings suggest that similar compounds, such as N-(4-ethoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide, could exhibit significant biological effects, warranting further investigation into their potential pharmacological applications.
Antitumor Activity The antitumor properties of spiroquinazoline derivatives have also been explored, revealing that certain compounds within this class possess noteworthy antitumor activities. This area of research is crucial for developing new therapeutic agents based on the quinazoline structure (Markosyan et al., 2020).
Electrochemical and Optical Properties In addition to their biological activities, the electrochemical and optical properties of spiro compounds with quinazoline units have been investigated, particularly for their applications in materials science. These studies involve the synthesis of new benzimidazole derivatives and their incorporation into donor–acceptor–donor type polymers, examining their electrochemical and optical behaviors (Ozelcaglayan et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Quinazoline derivatives have potential applications in various fields, including medicinal chemistry, due to their significant biological activities1. Further research and development are needed to explore their full potential.
Please note that the information provided here is general and may not apply to “N-(4-ethoxyphenyl)-2-spiro[1H-quinazoline-2,1’-cyclohexane]-4-ylsulfanylacetamide” specifically. For detailed information, it’s recommended to consult relevant scientific literature or experts in the field.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-2-28-18-12-10-17(11-13-18)24-21(27)16-29-22-19-8-4-5-9-20(19)25-23(26-22)14-6-3-7-15-23/h4-5,8-13,25H,2-3,6-7,14-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVBESYNLSAKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

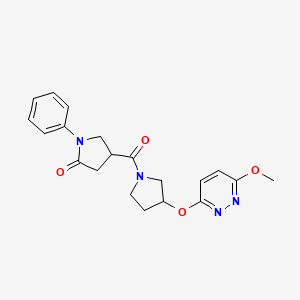
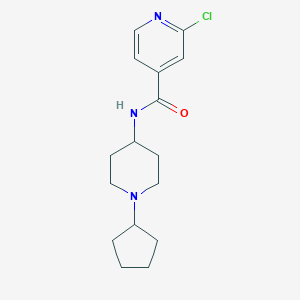
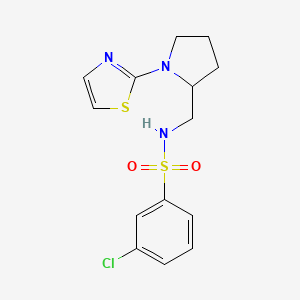

![1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2997397.png)
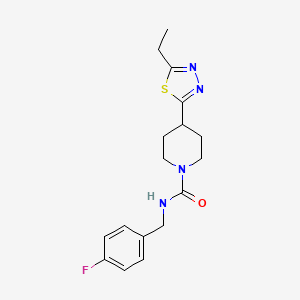
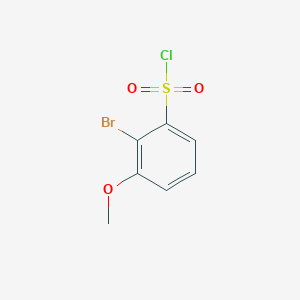
![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2997402.png)
![5-ethyl-N-(2-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2997404.png)
![2-[4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2997405.png)
![8-cyclohexyl-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2997406.png)
